Product packaging for 6-Ethynylbenzo[d]oxazol-2(3H)-one(Cat. No.:)

6-Ethynylbenzo[d]oxazol-2(3H)-one

Cat. No.: B12288407
M. Wt: 159.14 g/mol
InChI Key: ZJSMNMOUCGSDQD-UHFFFAOYSA-N
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Description

6-Ethynylbenzo[d]oxazol-2(3H)-one is a versatile chemical intermediate in organic synthesis and pharmaceutical research. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This specific derivative, featuring an ethynyl substituent, is particularly valuable in metal-catalyzed coupling reactions, such as the Click chemistry and Sonogashira cross-coupling, facilitating the construction of more complex molecular architectures for drug discovery programs. The benzo[d]oxazol-2(3H)-one core is a key structural motif in the development of therapeutic agents. Research on analogous compounds has demonstrated its significance in the design of novel anthelmintic agents and as a potent inhibitor of c-Met kinase, a key target in cancer therapy . The incorporation of the ethynyl group enhances the utility of this scaffold, providing a handle for further synthetic modification to explore structure-activity relationships and optimize drug-like properties. As a key intermediate, it is used in the development of pharmaceuticals and agrochemicals . Please note: The information provided is based on the chemical properties of closely related structural analogs. The specific research data for this compound itself is not fully detailed in the current search results. Researchers are encouraged to consult specialized chemical databases for further physicochemical and toxicological data. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B12288407 6-Ethynylbenzo[d]oxazol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

6-ethynyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H5NO2/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h1,3-5H,(H,10,11)

InChI Key

ZJSMNMOUCGSDQD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)NC(=O)O2

Origin of Product

United States

Synthetic Methodologies for 6 Ethynylbenzo D Oxazol 2 3h One and Analogues

Retrosynthetic Analysis of 6-Ethynylbenzo[d]oxazol-2(3H)-one

A retrosynthetic analysis of the target molecule, this compound, reveals two primary logical disconnections. The most apparent disconnection is at the C-6 ethynyl (B1212043) group. This C(sp)-C(sp²) bond is typically formed via a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This approach disconnects the target molecule into a 6-halobenzo[d]oxazol-2(3H)-one precursor (where the halogen is typically iodine or bromine) and a suitable terminal alkyne, such as trimethylsilylacetylene, which serves as a stable and effective ethynylating agent.

The second key disconnection involves the heterocyclic core itself. The benzo[d]oxazol-2(3H)-one ring can be retrosynthetically cleaved to reveal a substituted ortho-aminophenol precursor. This precursor, typically a 4-substituted-2-aminophenol, can then be cyclized using a variety of carbonylating agents to form the desired heterocyclic system. This two-stage retrosynthetic strategy—formation of a functionalized benzoxazolone precursor followed by late-stage introduction of the alkyne—provides a versatile and efficient pathway to the target compound and its derivatives.

Precursor Synthesis Strategies for Substituted Benzo[d]oxazol-2(3H)-one Derivatives

The most common and direct precursors for the synthesis of benzo[d]oxazol-2(3H)-one derivatives are ortho-aminophenols. The specific precursor required for the ultimate synthesis of this compound would be a 2-amino-5-halophenol, which sets the stage for the subsequent Sonogashira coupling. These precursors are often commercially available or can be synthesized through standard aromatic substitution reactions such as nitration, followed by reduction of the nitro group and halogenation.

The crucial step in forming the heterocyclic core is the cyclization of the o-aminophenol precursor with a one-carbon carbonyl equivalent. This transformation introduces the C2 carbonyl group and closes the five-membered oxazolone ring. Several reagents and reaction conditions have been established for this purpose, offering flexibility in terms of reaction scale and substrate tolerance. organic-chemistry.org

Common methods include:

Reaction with Phosgene Equivalents: Reagents such as phosgene, diphosgene, or triphosgene have historically been used, but their high toxicity has led to the development of safer alternatives.

Carbonyldiimidazole (CDI): CDI is a safer and effective reagent that reacts with the amino and hydroxyl groups of the o-aminophenol to form the cyclic carbamate.

Urea or Alkyl Carbamates: Heating an o-aminophenol with urea is an economical method for synthesizing the benzoxazolone ring, proceeding through an intermediate carbamate.

Potassium Carbonate and THF: The synthesis of 2-benzoxazolinone can be achieved by refluxing 2-aminophenol with ethyl 1-H-imidazole-carboxylate using a mild base like potassium carbonate in tetrahydrofuran (B95107) (THF). researchgate.net

N-Deprotonation–O-SNAr Cyclization: An alternative route involves the cyclization of anilide precursors derived from 2-fluoroanilines. This intramolecular base-induced cyclization proceeds via an N-deprotonation-O-SNAar sequence to yield the benzo[d]oxazole ring system. nih.gov

The choice of cyclization method can depend on the specific substituents present on the aromatic ring and the desired reaction conditions.

Summary of Selected Cyclization Methodologies for Benzo[d]oxazolone Ring Formation
PrecursorReagent(s)ConditionsReference
2-AminophenolEthyl 1-H-imidazole-carboxylate, K₂CO₃Reflux in THF researchgate.net
Acetanilide/Benzanilide derivativesK₂CO₃Anhydrous DMF, 90-130°C nih.gov
N-alkyl-N-arylhydroxylaminesTrichloroacetyl chloride, TriethylamineAmbient temperature organic-chemistry.org
o-Aminophenols2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-oneNeutral or acidic conditions organic-chemistry.org

Ethynyl Group Introduction Methodologies at the C-6 Position

With the 6-halo-substituted benzo[d]oxazol-2(3H)-one precursor in hand, the final key transformation is the introduction of the ethynyl moiety. This is predominantly achieved through palladium-catalyzed cross-coupling reactions.

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the method of choice for the synthesis of this compound from its 6-halo precursor (e.g., 6-bromo- or 6-iodobenzo[d]oxazol-2(3H)-one).

The reaction typically involves a dual-catalyst system:

Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, is the primary catalyst for the cross-coupling cycle.

Copper(I) Co-catalyst: A copper(I) salt, such as CuI, acts as a co-catalyst that facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. libretexts.org

An amine base, such as triethylamine or diisopropylamine, is required to act as both a base and, in some cases, the solvent. The reaction is typically carried out under mild, anhydrous, and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions. organic-chemistry.org A common alkyne source is trimethylsilylacetylene (TMSA), where the TMS group acts as a protecting group that is readily cleaved under basic conditions or by treatment with fluoride to reveal the terminal alkyne.

Typical Conditions for Sonogashira Coupling
ComponentExample(s)Function
Aryl Halide6-Iodo- or 6-Bromobenzo[d]oxazol-2(3H)-oneElectrophilic partner
AlkyneTrimethylsilylacetylene (TMSA), PhenylacetyleneNucleophilic partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary cross-coupling catalyst
Copper Co-catalystCuIFacilitates alkyne activation
BaseTriethylamine (Et₃N), Diisopropylethylamine (DIPEA)Neutralizes HX by-product, deprotonates alkyne
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)Reaction medium

Direct C-H ethynylation represents an alternative, more atom-economical strategy that avoids the pre-functionalization of the aromatic ring with a halogen. This approach involves the direct coupling of a C-H bond with a terminal alkyne, typically mediated by a transition metal catalyst. While significant advances have been made in C-H activation chemistry, the selective ethynylation at the C-6 position of a benzo[d]oxazol-2(3H)-one without competing reactions at other positions can be challenging. For this specific scaffold, the palladium-catalyzed cross-coupling of a pre-halogenated precursor remains the most reliable and widely documented synthetic route.

Transformation from Halogenated Precursors

The most direct and widely employed method for introducing the ethynyl moiety onto the 6-position of the benzo[d]oxazol-2(3H)-one core is through the transformation of a halogenated precursor, typically 6-bromo- or 6-iodobenzo[d]oxazol-2(3H)-one. This transformation is predominantly achieved via palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the premier choice.

The synthesis begins with the preparation of the halogenated benzoxazolone. A common route involves the cyclization of a halogen-substituted 2-aminophenol, such as 4-bromo-2-aminophenol, with a carbonylating agent like urea or triphosgene. Alternatively, the parent benzo[d]oxazol-2(3H)-one can be synthesized first and then subjected to electrophilic halogenation. For instance, bromination using N-bromosuccinimide (NBS) can selectively install a bromine atom at the 6-position.

Once the 6-halobenzo[d]oxazol-2(3H)-one precursor is obtained, the crucial C-C bond formation is carried out. The Sonogashira reaction utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple the aryl halide with a terminal alkyne. researchgate.net To synthesize the parent 6-ethynyl compound, a protected alkyne such as trimethylsilylacetylene (TMSA) is commonly used to prevent self-coupling and other side reactions. The reaction is typically run in the presence of a base, such as an amine (e.g., triethylamine or diisopropylethylamine), which scavenges the hydrogen halide formed during the reaction. nih.govgoogleapis.com

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. googleapis.com Following the coupling reaction, the silyl protecting group is readily removed under mild basic conditions (e.g., with potassium carbonate in methanol) to afford the final product, this compound.

Table 1: Representative Conditions for Sonogashira Coupling to form 6-Alkynylbenzo[d]oxazol-2(3H)-ones

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-benzo[d]oxazol-2(3H)-oneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2-5)CuI (1-3)TriethylamineTHF/DMF60-8012-2475-90
6-Iodo-benzo[d]oxazol-2(3H)-onePhenylacetylenePd(PPh₃)₄ (1-3)CuI (1-2)DiisopropylamineToluene25-506-1285-95
6-Bromo-benzo[d]oxazol-2(3H)-one1-HeptynePdCl₂(dppf) (3)CuI (2)Cs₂CO₃Dioxane1002470-85
6-Iodo-benzo[d]oxazol-2(3H)-oneEthynyltrimethylsilanePd(OAc)₂/XPhos (2)None (Cu-free)K₃PO₄Acetonitrile801880-92

Advanced Synthetic Techniques and Conditions

Beyond the fundamental transformation of halogenated precursors, the synthesis of this compound and its analogues can be refined using advanced synthetic strategies to improve efficiency, yield, and control over the molecular architecture.

Multistep Synthesis Design and Optimization

Nitration and Reduction: A common route to the required 2-aminophenol precursors involves the nitration of a substituted phenol (B47542), followed by reduction of the nitro group. Optimization focuses on achieving high regioselectivity during nitration and efficient, clean reduction that is compatible with other functional groups on the ring.

Cyclization: The formation of the oxazolone ring is a critical step. While traditional methods using phosgene or its derivatives are effective, optimization efforts have led to the use of safer and more manageable reagents like carbonyldiimidazole (CDI), urea, or chloroformates. sci-hub.se Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial to maximize yield and minimize by-product formation.

Cross-Coupling: For the Sonogashira coupling step, optimization involves screening various palladium catalysts, ligands, copper sources, bases, and solvents. The choice of ligand, in particular, can significantly impact reaction efficiency, with bulky, electron-rich phosphine ligands often providing superior results for challenging substrates. nih.gov

Chemo-, Regio-, and Stereoselective Synthetic Control

While the synthesis of achiral this compound does not involve stereoselectivity, chemo- and regioselectivity are paramount.

Chemoselectivity: In a multistep synthesis, functional groups must be compatible with the reaction conditions of subsequent steps. For instance, when performing the Sonogashira coupling, the catalyst system must be chemoselective, coupling the alkyne to the aryl halide without reacting with other potentially reactive sites in the molecule, such as the N-H bond of the oxazolone ring. Protecting groups are sometimes employed to ensure this selectivity.

Regioselectivity: The precise placement of the ethynyl group at the C-6 position is a matter of regiocontrol. This is typically achieved by starting with a precursor that is already functionalized at the desired position (e.g., 4-bromo-2-aminophenol). If starting from the unsubstituted benzoxazolone, directing the halogenation to the C-6 position requires careful selection of reagents and conditions to avoid the formation of other isomers. The electronic properties of existing substituents on the benzene ring guide this regioselectivity.

Catalytic Methods in Benzo[d]oxazolone Synthesis

Catalysis is central to the modern synthesis of benzoxazolones and their derivatives. Beyond the critical palladium-catalyzed Sonogashira coupling, other catalytic methods are employed throughout the synthetic sequence.

Formation of the Benzoxazolone Core: Iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol has been developed as an efficient method. sci-hub.se Other transition metals have also been explored to facilitate the cyclization step under milder conditions.

C-H Functionalization: More advanced methods bypass the need for halogenated precursors altogether by directly functionalizing a C-H bond. Transition metal-catalyzed C-H activation is a burgeoning field that allows for the direct coupling of the C-6 C-H bond with an alkyne partner, although this is a more complex and less common approach for this specific transformation compared to the Sonogashira reaction.

Heterogeneous Catalysis: To improve the sustainability and reusability of catalysts, particularly expensive palladium complexes, heterogeneous catalysts have been developed. These often involve anchoring the palladium complex to a solid support, such as mesoporous silica (B1680970) (MCM-41) or polymers, which allows for easy separation from the reaction mixture and recycling. researchgate.net

One-Pot and Cascade Reaction Sequences

To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are highly desirable. In the context of benzoxazolone synthesis, this can involve combining several transformations into a single operation.

One-Pot Benzoxazolone Formation: Methods have been developed for the one-pot synthesis of the benzoxazolone core from simple starting materials. For example, a zirconium-catalyzed reaction of catechols, aldehydes, and ammonium acetate can produce benzoxazole (B165842) structures in a single step. Similarly, a one-pot synthesis from 2-aminophenols using a stable, solid carbonyl source has been reported, involving acylation followed by an intramolecular cyclization.

Tandem Coupling/Cyclization: Cascade reactions can be designed to form the benzoxazolone ring and introduce functionality simultaneously or sequentially in one pot. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to generate other related heterocyclic systems and represents a powerful strategy that could be adapted for benzoxazolone synthesis. nih.gov A sequence could be envisioned where a suitably substituted precursor undergoes a palladium-catalyzed coupling, which then triggers an intramolecular cyclization to form the final heterocyclic product.

These advanced techniques underscore the continuous evolution of synthetic organic chemistry, providing more powerful, efficient, and sustainable routes to complex molecules like this compound.

Reactivity and Functionalization Strategies of 6 Ethynylbenzo D Oxazol 2 3h One

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. acs.orgorganic-chemistry.org

Mechanistic Pathways and Catalytic Systems

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. organic-chemistry.orgnih.gov This intermediate then reacts with an azide (B81097) in a stepwise manner to form a six-membered copper-containing ring, which subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. organic-chemistry.org The presence of copper(I) is crucial for the reaction's efficiency, as it significantly accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction. organic-chemistry.orgnih.gov

To maintain the copper in its active Cu(I) oxidation state, a reducing agent, most commonly sodium ascorbate, is often added to the reaction mixture, especially when starting with a Cu(II) salt like copper(II) sulfate (B86663) (CuSO4). jenabioscience.comnih.gov The Cu(I) species is susceptible to oxidation, which would render it inactive. alfa-chemistry.com

Cu(I)-Stabilizing Ligands:

To enhance the efficiency and stability of the copper(I) catalyst, various stabilizing ligands are employed. nih.govgoogle.com These ligands coordinate to the copper(I) ion, preventing its oxidation and disproportionation. alfa-chemistry.comnih.gov They can also accelerate the reaction rate. nih.gov Common classes of ligands include:

Polydentate Amines/Heterocycles: Ligands such as Tris((1-hydroxy-propyl-1H-1,2,3-triazol-4-yl)methyl)amine (THPTA) and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) are widely used water-soluble ligands that stabilize Cu(I) and are particularly useful in bioconjugation reactions. jenabioscience.com

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with copper(I) and can promote the catalytic cycle. acs.org

Phosphines: Phosphine ligands, such as triphenylphosphine (B44618) (PPh3), can also be used to stabilize the copper(I) catalyst. organic-chemistry.org

The choice of ligand can significantly impact the reaction's performance, and tripodal tris(triazolylmethyl)amine ligands have been extensively studied for their ability to accelerate the CuAAC reaction. nih.gov

Scope and Versatility in 1,2,3-Triazole Formation

The CuAAC reaction is exceptionally versatile, allowing for the synthesis of a vast array of 1,2,3-triazole derivatives. frontiersin.orgresearchgate.net A wide variety of azides and terminal alkynes, including 6-ethynylbenzo[d]oxazol-2(3H)-one, can be used as substrates. nih.govresearchgate.netresearchgate.net This reaction has found extensive applications in various fields, including:

Drug Discovery: The triazole ring is a common scaffold in many pharmaceutical compounds. frontiersin.org

Materials Science: CuAAC is used to modify polymers and surfaces. rsc.org

Bioconjugation: The mild reaction conditions make it suitable for labeling biomolecules. nih.gov

The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.govyoutube.com This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

Impact of Reaction Conditions on Efficiency and Selectivity

The efficiency and selectivity of the CuAAC reaction are influenced by several factors:

Catalyst System: The choice of copper source (Cu(I) vs. Cu(II) with a reducing agent) and the presence and type of stabilizing ligand are critical. jenabioscience.comjenabioscience.com The ratio of copper to ligand can also affect the reaction rate. jenabioscience.comnih.gov

Solvent: The reaction can be performed in a variety of solvents, including organic solvents and water, making it adaptable to different substrates. acs.orgnih.gov Green solvents like glycerol (B35011) have also been successfully employed. nih.gov

Temperature: The reaction is typically carried out at room temperature, although microwave heating can be used to accelerate the reaction. youtube.comnih.gov

pH: The CuAAC reaction is tolerant of a wide pH range (typically 4-12), which is advantageous for biological applications. acs.org

Additives: In some cases, additives like aminoguanidine (B1677879) can be used to protect biomolecules from oxidative damage. nih.gov

ParameterConditionImpact on Efficiency and Selectivity
Catalyst Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate)Crucial for the reaction; Cu(I) is the active species. jenabioscience.comnih.gov
Ligand THPTA, BTTAA, NHCs, PhosphinesStabilizes Cu(I), prevents oxidation, and can accelerate the reaction rate. acs.orgjenabioscience.comnih.gov
Solvent Organic solvents (e.g., DMF, DMSO), water, glycerolHigh versatility; choice depends on substrate solubility. acs.orgnih.govresearchgate.net
Temperature Room temperature or microwave heatingGenerally efficient at room temperature; microwave can reduce reaction times. youtube.comnih.gov
pH Typically 4-12Wide tolerance, beneficial for bioconjugation. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Click Chemistry

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to the copper-catalyzed reaction, particularly in biological systems where the potential toxicity of copper is a concern. magtech.com.cnnih.gov This reaction relies on the use of a strained cyclooctyne (B158145), which readily reacts with azides without the need for a metal catalyst. magtech.com.cn

Design Principles for Cyclooctyne Partners in Conjugation

The reactivity of the cyclooctyne in SPAAC is driven by the ring strain of the eight-membered ring containing a triple bond. magtech.com.cn The design of the cyclooctyne partner is crucial for achieving fast reaction kinetics. Key design principles include:

Ring Strain: Increasing the ring strain of the cyclooctyne enhances its reactivity towards azides. This can be achieved through various structural modifications.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can lower the energy of the transition state and accelerate the reaction. magtech.com.cn

Fused Rings: Fusing aromatic rings to the cyclooctyne core, creating dibenzocyclooctynes, can also increase strain and reactivity. magtech.com.cn

Several generations of cyclooctynes have been developed with progressively faster reaction rates, enabling efficient labeling in living systems.

Applications in Catalyst-Free Chemical Ligation

The absence of a cytotoxic copper catalyst makes SPAAC an ideal tool for in vivo chemistry and the labeling of living cells and organisms. nih.gov It has been widely applied in chemical biology for:

Bioorthogonal Labeling: Attaching probes to biomolecules in their native environment.

Drug Delivery: Conjugating drugs to targeting moieties. nih.gov

Molecular Imaging: Linking imaging agents to biological targets. nih.govnih.gov

The versatility and biocompatibility of SPAAC have established it as a cornerstone of bioorthogonal chemistry. magtech.com.cn

Other [3+2] Cycloaddition Reactions (e.g., with Nitrones, Dienes)

The electron-deficient nature of the ethynyl (B1212043) group in this compound makes it a competent dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles beyond azides. These reactions provide a powerful tool for the synthesis of novel five-membered heterocyclic systems fused or linked to the benzoxazolone core.

With Nitrones: The reaction of terminal alkynes with nitrones is a well-established method for the synthesis of isoxazolines, which are five-membered heterocycles containing both nitrogen and oxygen. wikipedia.orgresearchgate.netrsc.org In the case of this compound, a [3+2] cycloaddition with a nitrone would be expected to yield a 4- or 5-substituted isoxazoline (B3343090) derivative. The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org Typically, the reaction between an electron-poor alkyne and a nitrone favors the formation of the 4-substituted isoxazoline. wikipedia.org The reaction can be carried out under thermal conditions or with catalysis, for instance using scandium triflate (Sc(OTf)₃), which has been shown to promote the cycloaddition of nitrones with ynones. rsc.org

A potential reaction scheme is depicted below:

Reaction of this compound with a Nitrone

Reactants: this compound, N-benzylidenemethylamine N-oxide (a representative nitrone)

Conditions: Thermal or catalytic (e.g., Sc(OTf)₃)

Product: 6-(2-methyl-3-phenyl-2,3-dihydroisoxazol-4-yl)benzo[d]oxazol-2(3H)-one or 6-(2-methyl-3-phenyl-2,3-dihydroisoxazol-5-yl)benzo[d]oxazol-2(3H)-one

With Dienes: While the Diels-Alder reaction, a [4+2] cycloaddition, is the most common reaction between a diene and a dienophile, certain transition-metal catalyzed reactions can promote [3+2] cycloadditions between dienes and alkynes. However, these are less common and often require specific catalytic systems. More prevalent are the cobalt-catalyzed [4+2] cycloadditions. nih.gov A direct thermal [3+2] cycloaddition between a standard diene and an alkyne is not a typical reaction pathway.

Functionalization of the Ethynyl Moiety (beyond cycloadditions)

The terminal alkyne of this compound is a highly versatile functional group that can undergo a wide array of addition reactions, allowing for the introduction of various functionalities.

Hydration: The addition of water across the triple bond of an alkyne, known as hydration, is a fundamental transformation that typically yields a ketone. For terminal alkynes like this compound, this reaction follows Markovnikov's rule, leading to the formation of a methyl ketone. thieme-connect.comfiveable.melibretexts.orglibretexts.orgyoutube.comyoutube.com This is commonly achieved using a strong acid such as sulfuric acid in the presence of a mercury(II) salt catalyst. libretexts.orglibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. youtube.com

Alternatively, anti-Markovnikov hydration can be achieved through hydroboration-oxidation. fiveable.melibretexts.orglibretexts.orgyoutube.com This two-step procedure involves the reaction of the alkyne with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide in a basic medium, to yield an aldehyde.

Reaction TypeReagentsExpected Product of this compound
Markovnikov HydrationH₂SO₄, H₂O, HgSO₄6-Acetylbenzo[d]oxazol-2(3H)-one
Anti-Markovnikov Hydration1. BH₃·THF; 2. H₂O₂, NaOH(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetaldehyde

Hydroamination: The addition of an N-H bond of an amine across the alkyne triple bond is a direct and atom-economical method for synthesizing enamines and imines, which can be further reduced to amines. rsc.orgmdpi.com This reaction typically requires a catalyst, with various transition metals being effective. rsc.orgacs.orgresearchgate.netorganic-chemistry.org Copper-catalyzed hydroamination of terminal alkynes with secondary amines has been shown to be a viable method. mdpi.com The regioselectivity can be either Markovnikov or anti-Markovnikov depending on the catalytic system used. acs.orgorganic-chemistry.org

Halogenation: Alkynes can react with halogens such as chlorine (Cl₂) and bromine (Br₂) to form di- or tetra-halogenated products. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene, with the trans isomer often being the major product due to the formation of a bridged halonium ion intermediate. libretexts.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com The use of excess halogen leads to the formation of a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes generally follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halogen atom adding to the more substituted carbon. youtube.comlibretexts.orgyoutube.comjove.comchemistrysteps.comkhanacademy.org The reaction with one equivalent of HX yields a vinyl halide, while two equivalents result in a geminal dihalide. Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides via a radical mechanism. libretexts.orgjove.comchemistrysteps.comucalgary.ca

ReactionReagentsExpected Product of this compound
Bromination (1 equiv.)Br₂6-(1,2-Dibromoethenyl)benzo[d]oxazol-2(3H)-one
Bromination (2 equiv.)2 Br₂6-(1,1,2,2-Tetrabromoethyl)benzo[d]oxazol-2(3H)-one
Hydrobromination (1 equiv.)HBr6-(1-Bromoethenyl)benzo[d]oxazol-2(3H)-one
Hydrobromination (2 equiv.)2 HBr6-(1,1-Dibromoethyl)benzo[d]oxazol-2(3H)-one
Anti-Markovnikov HydrobrominationHBr, Peroxides6-(2-Bromoethenyl)benzo[d]oxazol-2(3H)-one

The ethynyl group is susceptible to radical addition reactions. For instance, the radical addition of HBr in the presence of peroxides, as mentioned above, is a classic example. ucalgary.ca Other radical species can also add to the triple bond. The reaction is initiated by the formation of a radical which then adds to one of the sp-hybridized carbons of the alkyne, generating a vinyl radical intermediate. rsc.orgrsc.orgresearchgate.netacs.org This intermediate can then undergo further reactions, such as hydrogen atom abstraction or cyclization, depending on the reaction conditions and the nature of the radical.

Derivatization of the Benzo[d]oxazol-2(3H)-one Core

The aromatic ring of the benzo[d]oxazol-2(3H)-one core can also be functionalized, primarily through electrophilic aromatic substitution.

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄6-Ethynyl-4-nitrobenzo[d]oxazol-2(3H)-one
BrominationBr₂, FeBr₃4-Bromo-6-ethynylbenzo[d]oxazol-2(3H)-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-6-ethynylbenzo[d]oxazol-2(3H)-one

Nucleophilic Substitution and Ring-Opening Reactions

While direct studies on the nucleophilic substitution and ring-opening reactions of this compound are not extensively documented in the current literature, the reactivity of the broader benzoxazolone class of compounds provides a strong basis for predicting its behavior. The benzoxazolone ring system is susceptible to nucleophilic attack, which can lead to either substitution at the C-2 position or cleavage of the heterocyclic ring.

The outcome of the reaction is largely dictated by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, under forcing conditions, are more likely to induce ring-opening. For instance, the reaction of benzoxazoles with secondary amines can lead to the opening of the oxazole (B20620) ring. rsc.org This process can be followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. rsc.org A similar reactivity can be anticipated for this compound.

In a related context, the ring-opening of 5-oxazolones with primary aryl amines has been shown to produce benzamide (B126) derivatives. researchgate.net This suggests that the lactam carbonyl of the benzoxazolone ring in the title compound could be a target for strong nucleophiles like primary amines, leading to the formation of N-substituted 2-hydroxy-5-ethynylbenzamides.

Furthermore, a yttrium-catalyzed cascade reaction involving the ring-opening of benzoxazoles with propargylic alcohols has been reported to form 1,4-benzoxazine scaffolds. nih.gov This transformation proceeds via a nucleophilic substitution of the benzoxazole (B165842) with a propargyl cation, indicating the potential for the nitrogen atom of the benzoxazolone to act as a nucleophile in certain contexts. nih.gov

It is important to note that the presence of the ethynyl group at the C-6 position, being an electron-withdrawing group, can influence the electrophilicity of the aromatic ring. This could potentially make the ring more susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present at an ortho or para position, a common mechanism for electron-poor aromatic systems. wikipedia.orgmasterorganicchemistry.com

The following table summarizes potential ring-opening reactions based on analogous systems:

NucleophilePotential ProductReaction Type
Secondary AmineN-(2-hydroxy-5-ethynylphenyl)urea derivativeRing-opening
Primary Aryl AmineN-(2-hydroxy-5-ethynylphenyl)benzamide derivativeRing-opening
ThiolN-(2-hydroxy-5-ethynylphenyl)thiocarbamate derivativeRing-opening

Modifications at the N-3 Position

The nitrogen atom at the 3-position of the benzo[d]oxazol-2(3H)-one ring is a key site for functionalization. Its nucleophilic character allows for the introduction of a wide array of substituents through alkylation and arylation reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule.

N-Alkylation:

The N-alkylation of the benzoxazolone scaffold is a well-established transformation, typically achieved by reacting the N-H group with an alkyl halide in the presence of a base. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and solvent can be critical for achieving high yields and avoiding side reactions.

For this compound, a variety of alkyl groups can be introduced at the N-3 position. This includes simple alkyl chains, as well as more complex moieties bearing additional functional groups. The reaction conditions are generally mild, making this a versatile method for generating a library of N-substituted derivatives.

Alkylating AgentBaseSolventPotential Product
Methyl iodideK₂CO₃DMF6-Ethynyl-3-methylbenzo[d]oxazol-2(3H)-one
Benzyl bromideNaHTHF3-Benzyl-6-ethynylbenzo[d]oxazol-2(3H)-one
Ethyl bromoacetateK₂CO₃AcetonitrileEthyl 2-(6-ethynyl-2-oxo-benzo[d]oxazol-3(2H)-yl)acetate

N-Arylation:

The introduction of an aryl group at the N-3 position typically requires more specialized conditions, often involving transition metal catalysis. Copper-catalyzed N-arylation reactions have proven to be particularly effective for a wide range of nitrogen heterocycles. wikipedia.orglibretexts.org These reactions commonly employ a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base.

Arylating agents can include aryl halides (e.g., aryl iodides or bromides) or arylboronic acids. The use of arylboronic acids in Chan-Lam coupling reactions offers a broad substrate scope and good functional group tolerance. This methodology allows for the synthesis of a diverse range of N-aryl-6-ethynylbenzo[d]oxazol-2(3H)-ones, which can be valuable for structure-activity relationship studies.

Arylating AgentCatalyst SystemBasePotential Product
Phenylboronic acidCu(OAc)₂, PyridineToluene6-Ethynyl-3-phenylbenzo[d]oxazol-2(3H)-one
4-Methoxyphenyl iodideCuI, L-prolineK₂CO₃6-Ethynyl-3-(4-methoxyphenyl)benzo[d]oxazol-2(3H)-one
2-Fluorophenylboronic acidCu(OAc)₂, DMAPCH₂Cl₂6-Ethynyl-3-(2-fluorophenyl)benzo[d]oxazol-2(3H)-one

Advanced Applications in Chemical Biology and Drug Discovery Research

6-Ethynylbenzo[d]oxazol-2(3H)-one as a Bioorthogonal Probe Component

The term bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The ethynyl (B1212043) group on this compound serves as a bioorthogonal handle, making it an ideal component for chemical probes designed to study biological systems.

Design of Chemical Reporters for Biomolecule Labeling

Chemical reporters are small molecules featuring a unique functional group, or "handle," that is generally abiotic, meaning it is not naturally found in the biological system being studied. nih.gov The terminal alkyne of this compound is an excellent example of such a handle. Its small size minimizes potential perturbations to the structure and function of any biomolecule it is attached to.

The design strategy involves incorporating this compound into a larger molecule that can be metabolically integrated into a specific class of biomolecules (e.g., proteins, glycans, or lipids). Once incorporated, the ethynyl group serves as a specific tag that can be detected through a subsequent chemical reaction. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable triazole ring by linking the alkyne to a molecule containing an azide (B81097) group. nih.gov This azide-bearing molecule can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or another reporter for downstream analysis. nih.gov

In Vitro and Ex Vivo Chemical Tagging Strategies

In laboratory settings, both in vitro (in a test tube) and ex vivo (on live cells or tissues in culture), this compound can be used as a building block for probes in two-step tagging strategies.

Labeling Step: A biomolecule of interest is first labeled with a probe derived from this compound. This can be achieved through metabolic labeling, where cells are incubated with a precursor molecule containing the ethynylbenzoxazolone tag, or through direct enzymatic or chemical conjugation to a target protein.

Detection Step: The tagged biological sample is then treated with a detection reagent containing an azide. For example, an azide-linked fluorophore will "click" onto the ethynyl handle, rendering the target biomolecule fluorescent. This allows for visualization via microscopy. Alternatively, using an azide-linked biotin tag allows for the subsequent capture and isolation of the tagged biomolecules using streptavidin-coated beads for proteomic analysis. nih.gov This "click chemistry" approach for proteomic analysis has been well-described for profiling enzymes in complex biological samples. nih.govnih.gov

Integration into Activity-Based Proteomics Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes within complex proteomes. nih.gov ABPP utilizes activity-based probes (ABPs) that typically consist of two key elements: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, and a reporter tag for detection and enrichment. nih.govnih.gov

This compound is ideally suited for this application. The benzoxazolone scaffold can act as the "warhead," targeting specific enzyme families, while the ethynyl group functions as a versatile reporter handle. In a typical ABPP experiment, the probe is introduced to a cell lysate or even a whole organism. nih.gov After the probe has covalently labeled its target enzymes, the entire proteome is harvested. The alkyne-tagged proteins are then selectively derivatized via click chemistry with an azide-containing reporter tag, such as biotin for affinity purification and subsequent identification by mass spectrometry, or a fluorophore for gel-based imaging. nih.gov This two-step "click chemistry-ABPP" approach offers greater flexibility and cell permeability compared to using bulky, pre-tagged probes. nih.gov

Scaffold Engineering and Design in Medicinal Chemistry

The structural core of this compound is also highly valuable in its own right for the development of new drugs.

Incorporation into Privileged Structures for Targeted Modulators

A "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.gov The benzoxazole (B165842) heterocycle is widely recognized as such a scaffold in drug discovery. nih.gov Derivatives of 2(3H)-benzoxazolone have been developed as potent and selective inhibitors for a wide range of targets, including c-Met kinase, and show promise as anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govresearchgate.net

By incorporating the benzoxazolone core, medicinal chemists can design novel modulators that are more likely to have favorable drug-like properties. The ethynyl group at the 6-position provides a strategic point for modification, allowing chemists to attach other chemical groups to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties without altering the core binding scaffold.

Structure-Activity Relationship (SAR) Exploration via Click Chemistry Derivatization

Understanding the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity—is fundamental to drug discovery. The ethynyl group on this compound is a powerful tool for rapid SAR exploration. nih.gov

Using the CuAAC click reaction, a single starting material, this compound, can be reacted with a large library of diverse azide-containing building blocks. nih.govtjnpr.org This process rapidly generates a wide array of derivative compounds, each featuring a different substituent linked to the benzoxazolone core via a stable 1,2,3-triazole ring. nih.govrsc.org Each of these new derivatives can then be screened for biological activity. This parallel synthesis approach dramatically accelerates the identification of lead compounds and the optimization of their properties, as researchers can quickly determine which types of chemical modifications enhance the desired therapeutic effect. nih.govnih.gov

Prodrug Activation Strategies Utilizing Bioorthogonal Ligation

Bioorthogonal chemistry has transformed the field of drug delivery, providing methods for on-demand prodrug activation with high spatial and temporal control. rsc.orgnih.gov Prodrugs are inactive precursors of therapeutic agents that are designed to be activated at a specific site in the body, thereby minimizing off-target effects and improving therapeutic outcomes. rsc.org The strategy involves masking the active drug with a protective group that can be removed via a bioorthogonal reaction—a chemical reaction that can occur inside a living system without interfering with native biochemical processes.

The terminal alkyne of this compound makes it an ideal component for such strategies, specifically those based on azide-alkyne cycloaddition. In a typical approach, a drug molecule is rendered inactive by attaching it to a "trigger" molecule containing an azide group. This prodrug construct remains dormant until it encounters a "bioorthogonal activator," which in this context would be this compound or a derivative.

The subsequent ligation, often a strain-promoted or copper-catalyzed click reaction, forms a stable triazole linkage. rsc.orgnih.gov The key to activation is that the geometry or electronic properties of the newly formed cycloaddition product induce a secondary, spontaneous reaction, such as an intramolecular cyclization, which cleaves the bond holding the drug to the trigger, releasing the active therapeutic agent. This process allows for the controlled release of a drug, as demonstrated in systems where doxorubicin (B1662922) prodrug cytotoxicity was restored upon activation with a cyclooctene (B146475) derivative. rsc.org The development of "one-stitch" nanosystems, where the prodrug and its activation trigger are co-encapsulated, further refines this approach by ensuring both components arrive at the target tissue simultaneously for efficient activation. nih.gov

ComponentRole in Prodrug SystemExample Moiety/StrategyRelevant Findings
Prodrug Inactive drug-trigger conjugateAzide-functionalized DoxorubicinRemains inert until activation, reducing systemic toxicity.
Activator Bioorthogonal reaction partnerThis compound The terminal alkyne reacts with the prodrug's azide group.
Ligation Chemistry Covalent bond-forming reactionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Forms a stable triazole ring, initiating the release mechanism. rsc.orgnih.gov
Release Mechanism Spontaneous cleavage eventCycloaddition-induced lactonization or imine hydrolysisThe formation of the triazole adduct triggers a cascade that liberates the active drug. rsc.orgnih.gov

Applications in Functional Materials Science and Polymer Chemistry

The versatility of the ethynyl group extends beyond biology and into the realm of materials science. Click chemistry provides an efficient and high-yield method for synthesizing complex macromolecular structures, including polymers and dendrimers, and for modifying surfaces to create functional materials. researchgate.net

Synthesis of Conjugated Polymers and Dendrimers via Click Chemistry

The creation of well-defined polymers and dendrimers is crucial for developing advanced materials with tailored properties for electronics, photonics, and medicine. diva-portal.org The CuAAC reaction is a cornerstone of this field due to its high efficiency and fidelity. nih.gov

Conjugated Polymers: this compound can serve as a monomer in step-growth polymerization reactions. When reacted with a molecule containing two or more azide groups (a diazide or triazide), a linear or cross-linked polymer is formed. The benzo[d]oxazol-2(3H)-one core, coupled with the 1,2,3-triazole rings formed during polymerization, can contribute to the polymer's electronic properties, potentially yielding conductive or semi-conductive materials. This approach allows for the creation of polymers with uninterrupted π-electron systems, which is essential for conductivity. researchgate.net

Dendrimers: Dendrimers are highly branched, perfectly monodisperse macromolecules with a central core. dntb.gov.ua Their synthesis can be achieved through two main strategies:

Divergent Synthesis: Growth proceeds outwards from a multifunctional core. The core would be reacted with an excess of a building block like this compound (assuming it is modified to have reactive sites for further growth).

Convergent Synthesis: Dendritic wedges ("dendrons") are built first and then attached to a central core in the final step. koreascience.kr For example, dendrons containing peripheral azide groups could be "clicked" onto a core molecule functionalized with multiple this compound units.

This modular approach, facilitated by click chemistry, enables precise control over the final dendrimer's size, shape, and peripheral functionality, which is critical for applications in drug delivery and the creation of nanophotonic materials. researchgate.netresearchgate.net

Macromolecular StructureSynthetic StrategyRole of this compoundPotential Application
Linear Conjugated Polymer Step-growth polymerizationMonomer unit reacting with a diazide comonomer.Conductive plastics, organic electronics. researchgate.net
Convergent Dendrimer Final-step core attachmentCan be part of the central core molecule to which azide-functionalized dendrons are attached. koreascience.krNanoscale drug delivery vehicles, light-harvesting systems. dntb.gov.ua
Divergent Dendrimer Iterative growth from coreCan be used as a building block in each generation of growth (if appropriately modified).Catalysis, functional coatings.

Surface Functionalization and Bioconjugation to Materials

The ability to modify the surfaces of materials is fundamental to creating biosensors, targeted drug delivery nanoparticles, and biocompatible implants. Click chemistry offers a robust method for covalently attaching molecules like this compound to a variety of substrates.

The process typically involves a two-step procedure:

Surface Activation: The material of interest (e.g., silica (B1680970) nanoparticles, gold surfaces, polymer beads) is first functionalized with azide groups. This can be achieved through various chemical methods, creating an "azide-presenting" surface.

Click Reaction: The azide-functionalized material is then incubated with this compound in the presence of a copper(I) catalyst. The ethynyl group reacts specifically with the surface azides, resulting in the stable and covalent attachment of the benzo[d]oxazol-2(3H)-one moiety to the material's surface.

This technique allows for the dense and specific functionalization of surfaces. The attached benzo[d]oxazol-2(3H)-one units could then impart specific properties to the material, such as altered hydrophobicity, fluorescence, or the ability to interact with biological targets, leveraging the known role of the benzo[d]oxazol-2(3H)-one scaffold in kinase inhibition. nih.gov

Material SubstrateFunctionalization GoalMethodPotential Use
Silica Nanoparticles Introduce biological targetingSurface modification with azide silanes, followed by CuAAC with this compound.Targeted imaging or drug delivery vehicles.
Gold Sensor Chip Create a biosensor surfaceFormation of an azide-terminated self-assembled monolayer (SAM), followed by click reaction.Detecting proteins that bind to the benzoxazolone moiety. nih.gov
Polymer Scaffold Enhance biocompatibility or add functionalityGrafting of azide-containing polymers, followed by click modification.Tissue engineering scaffolds with bioactive cues. researchgate.net

Theoretical and Computational Investigations of 6 Ethynylbenzo D Oxazol 2 3h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are the cornerstone for analyzing the electronic structure of organic molecules. rjeid.comnih.gov For a molecule like 6-Ethynylbenzo[d]oxazol-2(3H)-one, a common approach would involve the B3LYP functional with a basis set such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netdntb.gov.ua

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the lowest energy arrangement of the atoms. For this compound, the primary points of conformational interest would be the orientation of the ethynyl (B1212043) group and the planarity of the bicyclic benzoxazolone core. While significant conformational flexibility is not expected in the core ring system, computational analysis would confirm the lowest energy tautomer (e.g., the (3H)-one form) and the preferred rotational orientation of the ethynyl substituent.

Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to have significant electron density on the electron-rich benzoxazolone ring system and the π-system of the ethynyl group.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The distribution of the LUMO indicates the sites most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity and is associated with greater polarizability and a tendency to absorb light at longer wavelengths. wikipedia.org

Below is a representative table illustrating the type of data that would be generated from such a calculation for a hypothetical molecule.

Computational ParameterDescriptionTypical Information Yielded
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons (ionization potential).
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons (electron affinity).
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOCorrelates with chemical reactivity, kinetic stability, and electronic transitions.

Spectroscopic Property Prediction and Interpretation (e.g., NMR, UV-Vis)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. By comparing calculated shifts to experimental data, the proposed structure can be confirmed.

UV-Vis: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that correspond to UV-Vis absorption spectra. nih.gov These calculations would identify the energy of the main absorption bands and the nature of the transitions (e.g., π → π*), providing insight into the molecule's chromophore system.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for mapping out the pathways of chemical reactions, identifying intermediates, and understanding selectivity.

Transition State Analysis of Ethynyl Group Reactivity

The ethynyl group is a versatile functional handle, most known for its participation in cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a common reaction for terminal alkynes. nih.gov Computational modeling of this reaction with this compound would involve:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species along the proposed reaction coordinate.

Finding Transition States (TS): Identifying the highest energy point connecting reactants to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Prediction of Regioselectivity and Stereoselectivity in Cycloadditions

Many cycloaddition reactions can result in multiple isomers. FMO theory and transition state analysis are used to predict which isomer will be favored. libretexts.orgmasterorganicchemistry.com In a 1,3-dipolar cycloaddition between the ethynyl group of our molecule and a dipole like an azide (B81097), two regioisomers (1,4- and 1,5-substituted triazoles) can form. Computational modeling would predict the preferred outcome by comparing the activation energies of the transition states leading to each product. The pathway with the lower activation energy would correspond to the major product observed experimentally. beilstein-journals.org

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. These methods are instrumental in structure-based drug design, enabling the rational design of more potent and selective inhibitors.

Conformational Dynamics of Conjugates

Similar to the ligand-target interaction analysis, there is a notable absence of published research on the conformational dynamics of conjugates of this compound. While MD simulations have been employed to study the stability of other heterocyclic compounds complexed with their targets, this specific class of compounds has not been the subject of such investigations. Therefore, no data tables summarizing parameters like root-mean-square deviation (RMSD) or root-mean-square fluctuation (RMSF) for this compound conjugates are available. Future computational work would be necessary to elucidate the dynamic behavior of these specific conjugates.

Future Directions and Research Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The future development of applications for 6-Ethynylbenzo[d]oxazol-2(3H)-one is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. While traditional multi-step syntheses of functionalized benzoxazolones are established, a shift towards greener and more atom-economical approaches is imperative.

Future research should focus on the development of catalytic methods for the direct ethynylation of the benzoxazolone core, which would represent a significant improvement over existing multi-step procedures that may involve harsh reagents and generate substantial waste. The exploration of transition-metal-catalyzed C-H activation and cross-coupling reactions, such as Sonogashira coupling of a halogenated benzoxazolone precursor, could provide more direct and efficient routes to the target molecule.

Furthermore, the adoption of green chemistry principles will be crucial. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. Methodologies such as microwave-assisted synthesis and flow chemistry could offer significant advantages in terms of reduced reaction times, improved yields, and enhanced safety profiles. nih.govnih.gov For instance, the synthesis of benzoxazole (B165842) derivatives has been shown to be accelerated under solvent-free sonication conditions using recyclable catalysts. nih.gov The development of one-pot multicomponent reactions for the construction of highly functionalized benzoxazolones also presents a promising avenue for sustainable synthesis. beilstein-journals.org

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches for Ethynyl-Substituted Benzoxazolones

FeatureConventional SynthesisPotential Sustainable Approaches
Starting Materials Often require pre-functionalized and protected precursors.Utilization of simpler, more abundant starting materials.
Number of Steps Typically multi-step, leading to lower overall yields.One-pot or fewer-step syntheses, improving efficiency.
Reagents May involve stoichiometric use of hazardous reagents.Catalytic methods with high turnover and recyclability.
Solvents Often reliant on volatile and toxic organic solvents.Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions.
Energy Input Often requires prolonged heating.Microwave or ultrasound irradiation to reduce energy consumption.
Waste Generation Can generate significant amounts of by-products and waste.Higher atom economy and generation of benign by-products.

Exploration of Emerging Bioorthogonal Ligation Chemistries

The terminal alkyne of this compound is a key functional group that opens the door to a plethora of bioorthogonal ligation reactions. These reactions are highly selective and can be performed in complex biological environments without interfering with native biochemical processes, making them invaluable tools for chemical biology. magtech.com.cnwikipedia.org

The most well-established bioorthogonal reaction for terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." Future research should explore the utility of this compound in CuAAC to conjugate it to a wide range of molecules, including fluorophores, affinity tags, and therapeutic agents.

Beyond CuAAC, the development of copper-free click chemistry has been a major advance, as it circumvents the issue of copper cytotoxicity in living systems. wikipedia.orgsigmaaldrich.comnih.gov The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst. magtech.com.cnrsc.orgnih.govnih.gov Investigating the reactivity of this compound with various strained cyclooctynes is a critical next step. The kinetics of these reactions will be a key determinant of their utility in live-cell imaging and other in vivo applications.

Another promising area is the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is known for its exceptionally fast reaction rates. wikipedia.orgnih.govsigmaaldrich.comunits.itnih.gov While the ethynyl (B1212043) group is not a canonical dienophile for iEDDA, its electronic properties can be modulated through derivatization to potentially participate in such reactions with electron-deficient dienes like tetrazines.

Table 2: Overview of Potential Bioorthogonal Ligation Chemistries for this compound

Ligation ChemistryReactive PartnerKey AdvantagesPotential for this compound
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzidesHigh efficiency, regioselectivity, and reliability.Direct conjugation to azide-modified biomolecules or probes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained CyclooctynesCopper-free, suitable for live-cell applications.Reaction with cyclooctyne-modified partners for in vivo studies.
Inverse-Electron-Demand Diels-Alder (iEDDA) Electron-deficient Dienes (e.g., Tetrazines)Extremely fast reaction kinetics.Potential for rapid labeling applications, possibly after derivatization.

Integration with Advanced High-Throughput Synthesis and Screening Technologies

The benzoxazolone scaffold is a well-established privileged structure in medicinal chemistry, and the introduction of an ethynyl group provides a versatile point for diversification. nih.gov This makes libraries of this compound derivatives highly attractive for high-throughput screening (HTS) campaigns to identify new bioactive compounds.

Future efforts should focus on the development of automated synthesis platforms for the rapid generation of diverse libraries based on the this compound core. nih.govresearchgate.net Techniques such as solid-phase synthesis and flow chemistry are particularly well-suited for this purpose, allowing for the systematic variation of substituents on the aromatic ring and at the nitrogen atom of the oxazolone.

The resulting compound libraries can then be subjected to HTS against a wide range of biological targets. The ethynyl group can be used as a reactive handle for fragment-based drug discovery, where small, ethynyl-containing fragments are screened for binding to a target protein. Hits can then be elaborated by "clicking" on larger molecular fragments to improve potency and selectivity. This approach has the potential to accelerate the discovery of new drug candidates for a variety of diseases. nih.govnih.gov

Application in Novel Bioimaging and Diagnostic Methodologies

The development of novel molecular probes for bioimaging is a rapidly advancing field. The this compound scaffold has the potential to be a valuable building block for the creation of such probes. nih.govnih.govnih.gov

The ethynyl group can be readily functionalized with a fluorophore via click chemistry, allowing for the targeted labeling of biomolecules. nih.gov For example, a derivative of this compound could be designed to bind to a specific enzyme or receptor, and subsequent attachment of a fluorescent dye would enable the visualization of that target within cells or tissues.

Furthermore, the benzoxazolone core itself can exhibit interesting photophysical properties. Research into the fluorescence characteristics of this compound and its derivatives is warranted. It is possible that certain derivatives could act as "turn-on" fluorescent probes, where their fluorescence is quenched until they bind to their target, leading to a significant increase in signal. Such probes are highly desirable for their low background signal and high sensitivity. The development of probes based on related heterocyclic systems like benzothiazole (B30560) has demonstrated the feasibility of this approach. nih.gov

Table 3: Potential Bioimaging Applications of this compound Derivatives

ApplicationDesign StrategyPotential Advantage
Targeted Fluorescent Labeling Conjugation to a targeting moiety (e.g., inhibitor, ligand) and a fluorophore via the ethynyl group.High specificity for visualizing the distribution and dynamics of the target.
"Turn-On" Fluorescent Probes Design of derivatives where fluorescence is modulated upon target binding.High signal-to-noise ratio and sensitivity for detecting the target.
Ratiometric Sensing Incorporation of a second fluorophore for ratiometric measurements, providing quantitative information.Reduced sensitivity to environmental factors and probe concentration.
Multimodal Imaging Attachment of both a fluorescent tag and a radionuclide for combined optical and nuclear imaging.Complementary information from different imaging modalities for a more comprehensive diagnosis.

Synergistic Approaches Combining Synthetic and Computational Strategies

The integration of computational modeling with synthetic chemistry offers a powerful paradigm for accelerating the development of new functional molecules. beilstein-journals.orgnih.gov In the context of this compound, computational methods can be employed at all stages of the research and development pipeline.

In the area of synthesis, density functional theory (DFT) calculations can be used to predict reaction pathways and optimize reaction conditions for more efficient and sustainable synthetic routes. For bioorthogonal applications, computational modeling can help in the design of new derivatives with enhanced reactivity and selectivity in reactions like SPAAC and iEDDA.

For the development of new bioactive compounds and bioimaging probes, molecular docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to their biological targets. nih.gov This can guide the synthetic efforts towards molecules with improved potency and specificity. Structure-activity relationship (SAR) studies can be significantly enhanced by in silico predictions, reducing the number of compounds that need to be synthesized and tested. nih.gov This synergistic approach will be instrumental in unlocking the full potential of this compound and its derivatives in a variety of scientific and therapeutic areas.

Q & A

Q. What are the common synthetic routes for preparing 6-substituted benzo[d]oxazol-2(3H)-ones?

Methodological Answer: Key synthetic strategies include:

  • Oxidation of sulphonamide precursors : 6-Arylsulphonamidobenzoxazol-2(3H)-ones can be oxidized (e.g., using mCPBA or H₂O₂) to yield 6-arylsulphonimidobenzoxazol-2(3H)-ones, which undergo nucleophilic additions (e.g., HCl, HN₃) or ring-opening reactions with bases like piperidine .
  • Alkylation : Reacting benzo[d]oxazol-2(3H)-one with bromoalkyl agents (e.g., 1,4-dibromobutane) in DMF with K₂CO₃ yields 3-(bromoalkyl) derivatives (62% yield) .
  • Phosphorylation : 6-Chloro derivatives react with phosphorus oxychloride (POCl₃) in THF under catalytic pyridine to form phosphonyl dichloride moieties, useful for polymer functionalization .

Q. How can spectroscopic methods characterize 6-substituted benzo[d]oxazol-2(3H)-ones?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Methylene protons (δ 3.90–4.54) adjacent to ketones or aryl groups .
    • NH-amide protons (δ 11.0–11.3) as broad singlets .
    • Carbonyl carbons: Oxazolone C=O at δ ~155; ketones at δ 188–210 .
  • IR Spectroscopy : Distinct C=O stretches at 1753–1736 cm⁻¹ (oxazolone) and 1694–1661 cm⁻¹ (ketones) .
  • X-ray Crystallography : Validates dimerization via amide hydrogen bonding in solid-state structures .

Q. What functionalization strategies enable diversification of the benzo[d]oxazol-2(3H)-one scaffold?

Methodological Answer:

  • Nucleophilic Substitution : Bromohydrin intermediates (from ketone bromination) react with amines (e.g., tBuNH₂) to form alkylamino derivatives .
  • Friedel-Crafts Acylation : AlCl₃-catalyzed acylation with bromoacetyl bromide introduces ketone groups for subsequent reduction and functionalization .
  • Cross-Coupling : Pd-catalyzed coupling-isomerization reactions synthesize 4-(hetero)aryl-substituted derivatives .

Advanced Research Questions

Q. How can catalytic methods optimize coupling reactions for benzo[d]oxazol-2(3H)-one derivatives?

Methodological Answer:

  • B(C₆F₅)₃-Catalyzed Hydrogenation : Metal-free hydrogenation of 4-aryloxazol-2(3H)-ones achieves high yields (85–92%) under mild conditions (room temperature, 12 h) .
  • CIE (Coupling-Isomerization-Elimination) : Optimized conditions (e.g., DMF, 80°C, 24 h) for synthesizing 5-(2-oxoethyl) derivatives involve sequential coupling of aryl halides and isomerization .

Q. How are 3D pharmacophore models developed for sigma receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives?

Methodological Answer:

  • Workflow :
    • Synthesize 31 derivatives with varied substituents (e.g., alkyl, aryl, piperazine) .
    • Evaluate sigma-1/sigma-2 receptor affinity via radioligand binding assays .
    • Use Catalyst 4.9 to generate pharmacophores: Features include hydrogen bond acceptors, hydrophobic aromatic regions, and positive ionizable groups .
    • Validate models via Fisher randomization, leave-one-out tests, and external test sets (correlation coefficient: 0.89) .

Q. How can contradictory biological activity data among structurally similar derivatives be resolved?

Methodological Answer:

  • Case Study : Derivatives targeting sigma receptors (Ki = 14.6 nM) vs. TNIK inhibitors (IC₅₀ = 2 nM) show divergent activities.
  • Strategies :
    • Comparative Binding Assays : Test compounds against off-target receptors (e.g., dopamine D2) to rule out promiscuity .
    • Molecular Dynamics (MD) Simulations : Identify conformational changes in binding pockets (e.g., TNIK vs. sigma-2) .
    • Metabolic Profiling : Assess stability under physiological pH (e.g., nitro derivatives degrade at pH >7) .

Q. What methodologies evaluate the therapeutic potential of benzo[d]oxazol-2(3H)-one derivatives in disease models?

Methodological Answer:

  • In Vitro Models :
    • TNIK Inhibition : Measure IC₅₀ via kinase assays using recombinant TNIK and ATP-competitive probes .
    • Anti-inflammatory Activity : Assess PF-8380 analogs for LPA-induced cytokine suppression (e.g., IL-6, TNF-α) .
  • In Vivo Models :
    • Colorectal Cancer : Xenograft mice treated with TNIK inhibitors show reduced tumor volume (p < 0.01) .
    • Neuroprotection : SN79 derivatives mitigate methamphetamine-induced neurotoxicity in rodent models .

Q. How do pH and substituents influence the stability of nitro-substituted benzo[d]oxazol-2(3H)-ones?

Methodological Answer:

  • pH-Dependent Degradation :
    • 6-Hydroxy-5-nitro derivatives exist in neutral (yellow, λmax = 383 nm) and anionic forms (orange, λmax = 418 nm) at pH >7 .
    • Line broadening in ¹³C NMR (C-5, C-6, C-7) indicates tautomerization in ionic states .
  • Stabilization Strategies :
    • Use buffered solvents (pH 5–6) during synthesis .
    • Introduce electron-withdrawing groups (e.g., -Cl) to reduce nitro group reactivity .

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